Ethyl 4-{3-[(4-methylbenzoyl)amino]phenoxy}-2-(methylsulfanyl)-5-pyrimidinecarboxylate
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Overview
Description
Ethyl 4-{3-[(4-methylbenzoyl)amino]phenoxy}-2-(methylsulfanyl)-5-pyrimidinecarboxylate is a chemical compound with the molecular formula C22H21N3O4S and a molecular weight of 423.48 . It is a product offered by several chemical suppliers .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyrimidine ring substituted with an ethyl ester, a methylsulfanyl group, and a phenoxy group that is further substituted with a 4-methylbenzoyl-amino group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, and density, are not provided in the search results .Scientific Research Applications
- Application : Researchers can manipulate cellular behavior by directing a scanning excitation laser onto the sample. Upon detecting a chemical target, optical signals activate other lasers, precisely controlling chemical processes at targeted locations. This approach revolutionizes drug discovery by minimizing off-target effects .
- Application : RPOC’s laser-based precision could help investigate quantum phenomena in photosynthetic systems. By controlling chemical reactions, researchers may uncover quantum coherence in biological molecules .
Cellular Opto-Control in Biological Research
Quantum Biology and Photosynthesis Studies
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
ethyl 4-[3-[(4-methylbenzoyl)amino]phenoxy]-2-methylsulfanylpyrimidine-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O4S/c1-4-28-21(27)18-13-23-22(30-3)25-20(18)29-17-7-5-6-16(12-17)24-19(26)15-10-8-14(2)9-11-15/h5-13H,4H2,1-3H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQXUXTRUEFFEMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1OC2=CC=CC(=C2)NC(=O)C3=CC=C(C=C3)C)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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